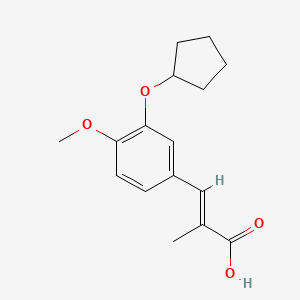
(E)-3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-methylacrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-methylacrylic acid is a useful research compound. Its molecular formula is C16H20O4 and its molecular weight is 276.332. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-methylacrylic acid, with CAS number 168169-98-0, is a compound that has garnered interest due to its potential biological activities. This article synthesizes available research findings, including its chemical properties, biological effects, and potential applications in various fields.
- Molecular Formula : C17H20O4
- Molecular Weight : 288.34 g/mol
- Structure : The compound features a methylacrylic acid backbone substituted with a cyclopentyloxy and methoxy group on the aromatic ring, contributing to its unique chemical behavior.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related compounds have shown:
- Cytotoxic Effects : Various derivatives have been tested against cancer cell lines such as HepG2 and A549, demonstrating IC50 values in the low micromolar range, indicating potent cytotoxicity .
- Mechanisms of Action : The mechanisms often involve induction of apoptosis through activation of caspases and cell cycle arrest .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | HepG2 | 10 | Apoptosis via caspase activation |
| Compound B | A549 | 15 | Cell cycle arrest in S phase |
Anti-inflammatory Effects
In addition to anticancer properties, the compound may exhibit anti-inflammatory effects. In silico analyses suggest that similar compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory pathways .
Antioxidant Activity
The antioxidant capacity of this compound has been inferred from studies on structurally related compounds. These compounds often demonstrate the ability to scavenge free radicals and reduce oxidative stress markers in cellular models .
Toxicological Profile
While exploring the biological activities, it is essential to consider the toxicological aspects. In silico studies have shown that certain metabolites derived from similar structures can interact with cytochrome P450 enzymes, potentially leading to adverse effects such as hepatotoxicity and reproductive toxicity .
Case Studies
- Study on HepG2 Cells : A recent study evaluated the cytotoxic effects of this compound on HepG2 cells. The results indicated a significant reduction in cell viability at concentrations above 10 μM, primarily through apoptosis induction.
- Inflammatory Response Model : Another investigation used a lipopolysaccharide (LPS) induced inflammation model in vitro. The compound reduced the levels of inflammatory mediators significantly compared to control groups.
Future Directions
Further research is warranted to:
- Validate the biological activities through comprehensive in vitro and in vivo studies.
- Explore potential therapeutic applications in cancer treatment and inflammatory diseases.
- Investigate the pharmacokinetics and metabolism of this compound to understand its bioavailability and safety profile.
属性
IUPAC Name |
(E)-3-(3-cyclopentyloxy-4-methoxyphenyl)-2-methylprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O4/c1-11(16(17)18)9-12-7-8-14(19-2)15(10-12)20-13-5-3-4-6-13/h7-10,13H,3-6H2,1-2H3,(H,17,18)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMCIJDQYXIRRL-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)OC)OC2CCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=C(C=C1)OC)OC2CCCC2)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














